Cas no 99010-07-8 (4-chloro-6-fluoro-3-nitro-quinoline)
4-chloro-6-fluoro-3-nitro-quinoline Chemical and Physical Properties
Names and Identifiers
-
- Quinoline,4-chloro-6-fluoro-3-nitro-
- 4-chloro-6-fluoro-3-nitroquinoline
- 4-chloro-6-fluoro-3-nitro-quinoline
- DTXSID30445405
- JTKXABQYVUAKJV-UHFFFAOYSA-N
- CS-0232757
- SCHEMBL2244805
- AS-37317
- AKOS026727643
- EN300-128523
- 99010-07-8
- MFCD10687171
- SB70239
-
- MDL: MFCD10687171
- Inchi: 1S/C9H4ClFN2O2/c10-9-6-3-5(11)1-2-7(6)12-4-8(9)13(14)15/h1-4H
- InChI Key: JTKXABQYVUAKJV-UHFFFAOYSA-N
- SMILES: ClC1C(=CN=C2C=CC(=CC2=1)F)[N+](=O)[O-]
Computed Properties
- Exact Mass: 225.99500
- Monoisotopic Mass: 225.9945332g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 261
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 58.7Ų
Experimental Properties
- PSA: 58.71000
- LogP: 3.45870
4-chloro-6-fluoro-3-nitro-quinoline Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-chloro-6-fluoro-3-nitro-quinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM229898-1g |
4-Chloro-6-fluoro-3-nitroquinoline |
99010-07-8 | 97% | 1g |
$817 | 2021-08-04 | |
| Chemenu | CM229898-1g |
4-Chloro-6-fluoro-3-nitroquinoline |
99010-07-8 | 97% | 1g |
$807 | 2022-08-31 | |
| Alichem | A189004862-5g |
4-Chloro-6-fluoro-3-nitroquinoline |
99010-07-8 | 97% | 5g |
$1093.44 | 2023-08-31 | |
| Alichem | A189004862-10g |
4-Chloro-6-fluoro-3-nitroquinoline |
99010-07-8 | 97% | 10g |
$1606.66 | 2023-08-31 | |
| Alichem | A189004862-25g |
4-Chloro-6-fluoro-3-nitroquinoline |
99010-07-8 | 97% | 25g |
$2626.47 | 2023-08-31 | |
| Enamine | EN300-128523-0.05g |
4-chloro-6-fluoro-3-nitroquinoline |
99010-07-8 | 95% | 0.05g |
$166.0 | 2023-02-15 | |
| Enamine | EN300-128523-0.1g |
4-chloro-6-fluoro-3-nitroquinoline |
99010-07-8 | 95% | 0.1g |
$248.0 | 2023-02-15 | |
| Enamine | EN300-128523-0.25g |
4-chloro-6-fluoro-3-nitroquinoline |
99010-07-8 | 95% | 0.25g |
$353.0 | 2023-02-15 | |
| Enamine | EN300-128523-0.5g |
4-chloro-6-fluoro-3-nitroquinoline |
99010-07-8 | 95% | 0.5g |
$557.0 | 2023-02-15 | |
| Enamine | EN300-128523-1.0g |
4-chloro-6-fluoro-3-nitroquinoline |
99010-07-8 | 95% | 1g |
$0.0 | 2023-06-07 |
4-chloro-6-fluoro-3-nitro-quinoline Suppliers
4-chloro-6-fluoro-3-nitro-quinoline Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 4-chloro-6-fluoro-3-nitro-quinoline
Comprehensive Overview of 4-Chloro-6-Fluoro-3-Nitro-Quinoline (CAS No. 99010-07-8)
4-Chloro-6-fluoro-3-nitro-quinoline (CAS No. 99010-07-8) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This nitro-substituted quinoline derivative is characterized by its unique molecular structure, which combines chloro, fluoro, and nitro functional groups. These modifications enhance its reactivity and make it a valuable intermediate in the synthesis of bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, owing to its ability to interact with biological targets such as enzymes and receptors.
The growing demand for fluoroquinolone analogs and nitro-aromatic compounds in medicinal chemistry has propelled the study of 4-chloro-6-fluoro-3-nitro-quinoline. Its structural features align with current trends in fragment-based drug design and targeted therapy development, topics frequently searched in scientific databases. The compound's electron-withdrawing groups (e.g., nitro and fluoro) contribute to its electrophilic properties, making it a candidate for cross-coupling reactions and other advanced synthetic methodologies. This aligns with the industry's shift toward green chemistry and atom-efficient processes.
In agrochemical applications, 4-chloro-6-fluoro-3-nitro-quinoline has been explored as a precursor for crop protection agents. Its halogenated quinoline core is structurally similar to commercially successful fungicides and herbicides, addressing the rising global concern over pesticide resistance. Farmers and researchers often search for novel agrochemical scaffolds, and this compound's versatility positions it as a potential solution. Additionally, its stability under environmental conditions makes it a subject of interest for sustainable agriculture innovations.
From a synthetic perspective, the compound's CAS No. 99010-07-8 is frequently referenced in patents and journal articles detailing quinoline functionalization. Recent publications highlight its role in multi-step organic synthesis, particularly in constructing N-heterocyclic frameworks. These frameworks are pivotal in developing kinase inhibitors and antibacterial agents, two areas dominating pharmaceutical R&D. The integration of computational chemistry tools to predict its reactivity has further amplified its relevance, as seen in trending searches for AI-driven molecular modeling.
Quality control and analytical profiling of 4-chloro-6-fluoro-3-nitro-quinoline rely on techniques like HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure compliance with stringent regulatory standards, a topic increasingly searched by QC/QA professionals. The compound's chromatographic purity and stoichiometric accuracy are critical for reproducible research outcomes, aligning with the scientific community's emphasis on data integrity and reproducibility.
In conclusion, 4-chloro-6-fluoro-3-nitro-quinoline (CAS No. 99010-07-8) exemplifies the intersection of structural ingenuity and practical utility in modern chemistry. Its applications span drug discovery, agrochemical innovation, and methodological advancements, resonating with contemporary research priorities. As the scientific landscape evolves, this compound is poised to remain a focal point in discussions about next-generation therapeutics and sustainable chemical solutions.
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